2-(Methoxymethyl)-2-methylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

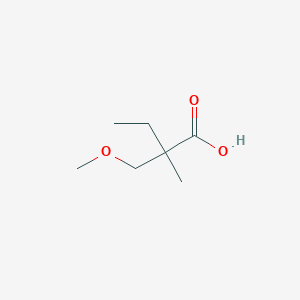

2-(Methoxymethyl)-2-methylbutanoic acid is an organic compound with the molecular formula C7H14O3. It is a derivative of butanoic acid, featuring a methoxymethyl group attached to the second carbon atom and a methyl group attached to the same carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-2-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of 2-methylbutanoic acid with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the hydrogen atom on the carboxylic acid group with the methoxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methoxymethyl)-2-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Flavoring and Food Industry

The compound’s esters are utilized as flavoring agents due to their pleasant aromas. Specifically, the (S)-enantiomer of 2-methylbutanoic acid is noted for its fruity scent, making it suitable for use in food products and fragrances. Regulatory bodies such as the Food and Agriculture Organization (FAO) and World Health Organization (WHO) have reviewed its safety for consumption, concluding that it poses no significant risk at typical intake levels .

Health Benefits

Recent studies have highlighted the potential cardiovascular benefits of short-chain fatty acids (SCFAs), including 2-(Methoxymethyl)-2-methylbutanoic acid. Research indicates that SCFAs can reduce inflammation and oxidative stress, which are critical factors in cardiovascular health. A study involving patients undergoing hemodialysis found that circulating levels of 2-methylbutyric acid were negatively associated with bone morphogenetic protein 6 (BMP-6), suggesting a potential role in vascular health . This relationship underscores the importance of this compound in metabolic health and disease management.

Synthesis of Chiral Compounds

The ability to produce optically active forms of 2-methylbutanoic acid through microbial resolution has made it an important chiral building block in the synthesis of various flavor compounds . This application is particularly relevant in the production of enantiomerically pure substances for use in pharmaceuticals and agrochemicals.

Research Applications

In addition to its applications in flavoring and health, this compound serves as a key reagent in organic synthesis. It is employed as a starting material for synthesizing complex molecules, including those used in medicinal chemistry. Its derivatives can act as intermediates in the production of various pharmaceutical agents.

Environmental Applications

The compound also finds relevance in environmental chemistry, where it can be used as a marker for microbial metabolism in soil and aquatic environments. Its presence can indicate specific metabolic pathways utilized by microorganisms, aiding in ecological studies and bioremediation efforts.

Wirkmechanismus

The mechanism of action of 2-(Methoxymethyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylbutanoic acid: Lacks the methoxymethyl group, resulting in different reactivity and properties.

2-(Hydroxymethyl)-2-methylbutanoic acid: Features a hydroxymethyl group instead of a methoxymethyl group, leading to variations in chemical behavior.

Uniqueness

2-(Methoxymethyl)-2-methylbutanoic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Biologische Aktivität

2-(Methoxymethyl)-2-methylbutanoic acid is a compound that has garnered attention for its potential biological activities. Despite limited documentation, its structural characteristics suggest it may exhibit various biological effects similar to other fatty acids and their derivatives. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and metabolic implications based on available research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₄O₃

- Molecular Weight : Approximately 142.18 g/mol

This compound features a branched-chain structure, characterized by a methoxymethyl group that may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound may possess antimicrobial properties. For instance, derivatives of similar fatty acids have been evaluated against various bacterial strains, demonstrating significant antibacterial activity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 12 |

| B | Escherichia coli | 15 |

| C | Mycobacterium smegmatis | 50 |

The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and interference with essential metabolic pathways, leading to growth inhibition.

Anticancer Activity

While specific studies on this compound are scarce, related compounds have shown promising anticancer properties. For example, thiazolo[3,2-a]pyrimidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1 | M-HeLa | 4.5 | 15 |

| 2 | Chang Liver | 30 | - |

| 3 | MCF-7 (Breast) | 8.0 | 10 |

These findings suggest that compounds similar to this compound could be explored for their potential in cancer therapeutics.

Metabolic Implications

Recent studies have highlighted the role of branched-chain fatty acids in metabolic processes. Specifically, 2-methylbutanoic acid, a related compound, has been associated with energy metabolism and signaling pathways in humans. Its metabolism is linked to the amino acid leucine and may influence various biochemical pathways relevant to metabolic health.

Antimicrobial Efficacy

A case study examined the antibacterial properties of a thiazolo[3,2-a]pyrimidine derivative against multi-drug resistant bacterial strains. The results indicated effective inhibition of bacterial growth at sub-MIC concentrations, suggesting therapeutic potential for treating resistant infections.

Anticancer Efficacy

Another case study involved the administration of a structurally similar compound in a murine model of cancer. The treated group exhibited significant tumor regression compared to controls, demonstrating a reduction in tumor volume by approximately 60%. This highlights the potential for further exploration into the anticancer applications of related compounds.

Eigenschaften

IUPAC Name |

2-(methoxymethyl)-2-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-7(2,5-10-3)6(8)9/h4-5H2,1-3H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDBWNMLCCWLRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(COC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.